molecular formula C12H8FNO B8444518 2-Fluoro-3-(pyridin-2-yl)benzaldehyde

2-Fluoro-3-(pyridin-2-yl)benzaldehyde

Cat. No.: B8444518
M. Wt: 201.20 g/mol
InChI Key: ZKWVTGWPBDAINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(pyridin-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C12H8FNO and its molecular weight is 201.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8FNO

Molecular Weight

201.20 g/mol

IUPAC Name

2-fluoro-3-pyridin-2-ylbenzaldehyde

InChI

InChI=1S/C12H8FNO/c13-12-9(8-15)4-3-5-10(12)11-6-1-2-7-14-11/h1-8H

InChI Key

ZKWVTGWPBDAINI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=C2F)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of commercially available 2-bromopyridine (200 mg; 1.26 mmol), (2-fluoro-3-formylphenyl)boronic acid (212 mg; 1.26 mmol), K2CO3 (699 mg; 5.06 mmol), and PdCl2(dbpf) (11 mg; 0.017 mmol) in MeCN (5 ml) and water (5 ml) was heated to 80° C., under nitrogen, for 2 h. After cooling to rt, MeCN was removed under reduced pressure, and the aq. layer was extracted with AcOEt (2×). The mixed organic layers were washed with brine, dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (toluene/AcOEt=8/2) afforded 2-fluoro-3-(pyridin-2-yl)benzaldehyde as a yellow solid. LC-MS (conditions C): tR=0.78 min.; [M+H]+: 202.20 g/mol.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step One
Name
Quantity
699 mg
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(dbpf)
Quantity
11 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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